

Application Note: High-Resolution Mass Spectrometry Profiling of PV8 (-PHPP) Hydrochloride

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Compound of Interest

Compound Name: PV8 (hydrochloride)

CAS No.: 13415-55-9

Cat. No.: B591273

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Executive Summary

The emergence of New Psychoactive Substances (NPS) requires analytical methods capable of high specificity and structural elucidation. PV8 (

-pyrrolidinoheptiophenone), a synthetic cathinone and homolog of

-PVP, presents identification challenges due to its structural similarity to other "bath salts" like

-PHP and

-PVP.

This Application Note details a robust LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) protocol for the unequivocal identification of PV8 hydrochloride. Unlike triple-quadrupole methods limited to targeted MRM transitions, this high-resolution workflow enables:

- Exact Mass Confirmation: <5 ppm mass accuracy for the protonated precursor.

- Isomer Differentiation: Chromatographic and spectral separation from structural isomers.
- Fragment Elucidation: Detailed mapping of the fragmentation pathway for retrospective data analysis.

Chemical Identity & Properties

PV8 is characterized by a phenyl ring, a ketone group, a heptyl chain (7 carbons total length), and a pyrrolidine ring.

Property	Detail
Common Name	PV8, -PHPP, -Pyrrolidinoheptiophenone
IUPAC Name	1-phenyl-2-(1-pyrrolidinyl)-1-heptanone
Chemical Formula	
Monoisotopic Mass	259.1936 Da
Protonated Ion	260.2009 Da
Key Structural Feature	Extension of the alkyl chain by one carbon compared to -PHP () and two compared to -PVP ().[1]

Experimental Protocol

Sample Preparation

Causality: Synthetic cathinones are thermally unstable; therefore, gentle extraction methods are preferred over aggressive hydrolysis or high-temperature GC preps.

Protocol A: Urine (Dilute-and-Shoot)

- Centrifuge urine sample at 10,000 x g for 5 minutes to remove particulates.
- Dilute 100

L of supernatant with 900

L of Initial Mobile Phase (95:5 Water:Acetonitrile).

- Add internal standard (e.g.,
-PVP-d8) to a final concentration of 100 ng/mL.
- Vortex and transfer to an autosampler vial.

Protocol B: Seized Powder/Solid

- Dissolve 1 mg of powder in 10 mL of Methanol (LC-MS grade).
- Sonicate for 10 minutes.
- Dilute 1:1000 in Initial Mobile Phase to avoid detector saturation.

Liquid Chromatography Conditions

Rationale: A C18 column with high carbon load is selected to ensure adequate retention of the hydrophobic alkyl chain of PV8, separating it from more polar matrix interferences.

- System: Agilent 1290 Infinity II or equivalent UHPLC.
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 m).
- Column Temperature: 40°C.

- Flow Rate: 0.4 mL/min.
- Injection Volume: 1-5 L.
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

Time (min)	% B	Event
0.00	5	Initial Hold
1.00	5	Desalting
10.00	95	Linear Ramp
12.00	95	Wash
12.10	5	Re-equilibration

| 15.00 | 5 | End |

QTOF-MS Source & Acquisition Parameters

Rationale: Electrospray Ionization (ESI) in positive mode is essential for protonating the basic nitrogen in the pyrrolidine ring.

- Ionization: ESI Positive ().
- Capillary Voltage: 3500 V.
- Gas Temperature: 325°C.
- Drying Gas: 10 L/min.

- Nebulizer: 35 psig.
- Fragmentor: 125 V (Optimized to prevent in-source fragmentation while maximizing transmission).
- Acquisition Mode: Data-Dependent Acquisition (Auto MS/MS).
 - Mass Range: 50–1000
 - Scan Rate: 3 spectra/sec.
 - Collision Energy: Ramp 10–40 eV (Ensures generation of both precursor and diverse product ions).

Results & Discussion

Accurate Mass & Elemental Composition

The primary identification metric is the accurate mass of the precursor ion. The QTOF provides sufficient resolution to distinguish PV8 from potential isobaric interferences, though not from positional isomers (which requires retention time matching).

Ion Species	Formula	Theoretical	Measured	Error (ppm)
Precursor		260.2009	260.2014	+1.9
Isotope		261.2042	261.2045	+1.1

Fragmentation Pathway Analysis

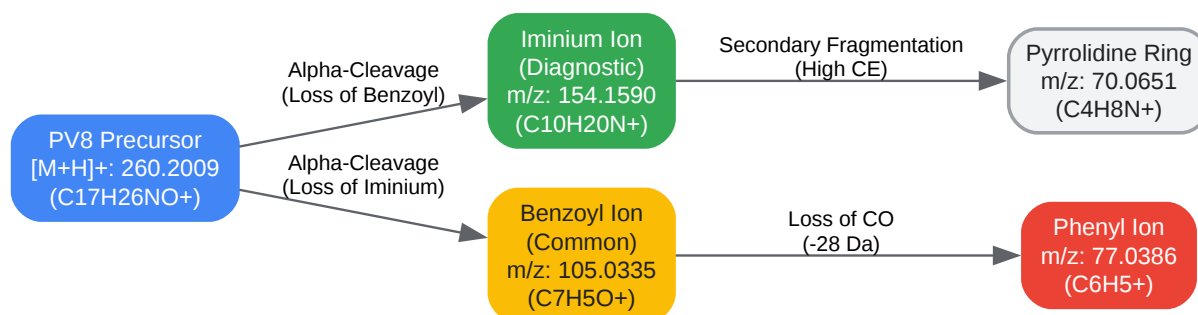
Understanding the fragmentation is critical for distinguishing PV8 from its homologs (

-PVP,

-PHP). The fragmentation follows a predictable alpha-cleavage mechanism characteristic of cathinones.

Mechanism:

- -Cleavage: The bond between the carbonyl carbon and the alpha-carbon breaks.
- Charge Retention: The charge can be retained on the benzoyl moiety (105) or the iminium moiety (154).
- Diagnostic Value: The 154.1590 ion is specific to the pyrrolidine ring + heptyl chain combination. In contrast, -PVP yields 126, and -PHP yields 140.[3]



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Figure 1: Proposed fragmentation pathway of PV8 under ESI-QTOF conditions. The m/z 154 ion is the primary differentiator from other homologs.

Homolog Differentiation

The following table illustrates why accurate mass MS/MS is superior to standard MS for distinguishing the "PVP" family.

Compound	Alkyl Chain	Precursor ()	Diagnostic Iminium Ion ()	Benzoyl Ion ()
-PVP	Propyl ()	232.1696	126.1277	105.0335
-PHP	Butyl ()	246.1852	140.1434	105.0335
PV8 (-PHPP)	Pentyl ()	260.2009	154.1590	105.0335

Note: All contain the same pyrrolidine ring and phenyl ring, making the benzoyl ion (105) common to all, and thus non-specific.

System Suitability & Validation

To ensure the trustworthiness of the generated data, the following system suitability tests (SST) must be performed prior to batch analysis.

- Mass Accuracy Check: Infuse a reference mass solution (e.g., Agilent Tune Mix). Mass error must be < 2 ppm for the calibrant ions.
- Retention Time Stability: Inject a PV8 standard (100 ng/mL) 5 times. RT %RSD must be < 0.5%.
- Sensitivity (S/N): The signal-to-noise ratio for the 10 ng/mL standard must exceed 10:1.
- Carryover: Inject a blank solvent immediately after the highest calibrator (1000 ng/mL). No peak should be detected at the retention time of PV8 > 0.1% of the standard area.

References

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Sources

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